molecular formula C7H6BrClS B8693332 1-Bromo-2-[(chloromethyl)sulfanyl]benzene CAS No. 54257-90-8

1-Bromo-2-[(chloromethyl)sulfanyl]benzene

Cat. No. B8693332
Key on ui cas rn: 54257-90-8
M. Wt: 237.55 g/mol
InChI Key: XDWAKHMDRKLOEU-UHFFFAOYSA-N
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Patent
US04062846

Procedure details

A mixture of 60.4 g of [(o-bromophenyl)thio]methanesulfonic acid, sodium salt and 98.0 g of phosphorus pentachloride is blended until liquified, diluted with 600 ml of ether, and then poured on 1.2 kg of crushed ice. The ether layer is separated, washed, dried, and concentrated to give about 43.7 g of the named compound, bp about 86° (0.6 mm), mp about 28°-30°.
Name
[(o-bromophenyl)thio]methanesulfonic acid
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.2 kg
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH2:9]S(O)(=O)=O.[Na].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>CCOCC>[Cl:16][CH2:9][S:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1] |^1:13|

Inputs

Step One
Name
[(o-bromophenyl)thio]methanesulfonic acid
Quantity
60.4 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)SCS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
98 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
1.2 kg
Type
reactant
Smiles
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether layer is separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCSC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 g
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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